
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. The inhibition of MDM2 leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Mecanismo De Acción
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide acts as an MDM2 inhibitor, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is responsible for the degradation of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have potent anti-tumor activity in preclinical models. It has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. Additionally, 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its potency and selectivity as an MDM2 inhibitor. It has been shown to have potent anti-tumor activity in preclinical models and has a favorable pharmacokinetic profile. However, one limitation of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its lack of clinical data. While it has shown promising results in preclinical models, further clinical studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide research. One direction is to further study its efficacy and safety in clinical trials. Additionally, combination therapies with 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide and other cancer therapies, such as chemotherapy and radiation therapy, could be explored. Furthermore, the development of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide analogs with improved pharmacokinetic properties and selectivity could also be investigated. Finally, the role of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in other diseases, such as neurodegenerative diseases, could also be explored.
Métodos De Síntesis
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form the intermediate 3-(4-methylbenzenesulfonyl)aniline. The intermediate is then reacted with indole-3-carboxaldehyde to form the key intermediate 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetohydrazide. Finally, the key intermediate is reacted with m-tolyl isocyanate to form 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and breast cancer. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-10-12-20(13-11-18)17-31(29,30)24-15-27(23-9-4-3-8-22(23)24)16-25(28)26-21-7-5-6-19(2)14-21/h3-15H,16-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCCUPKOZVZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

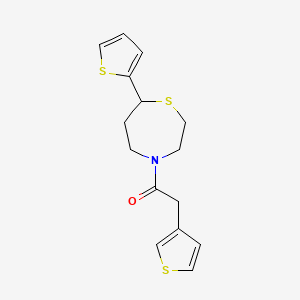
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
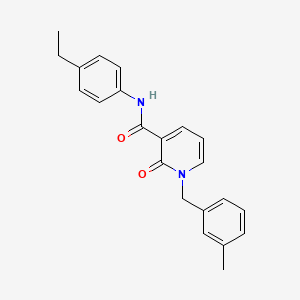
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)
![5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2990771.png)
![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)
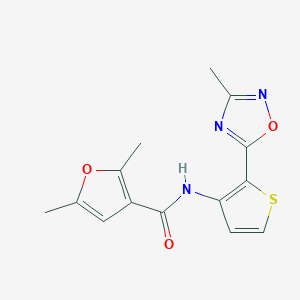
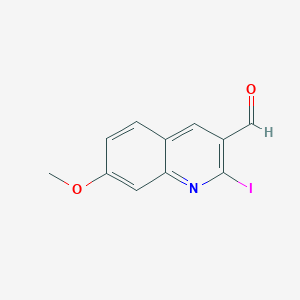
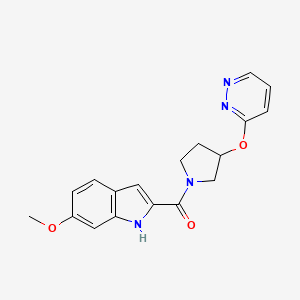

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)
![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)